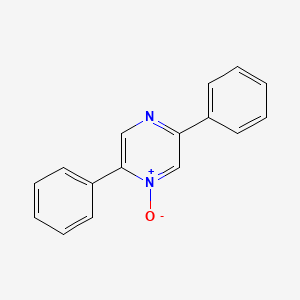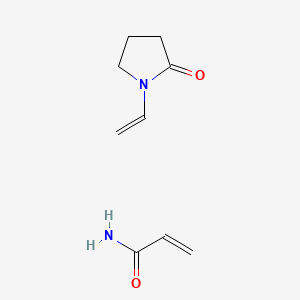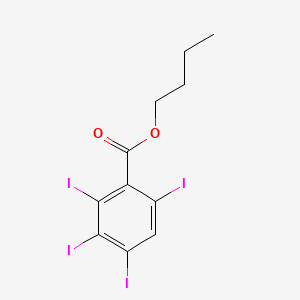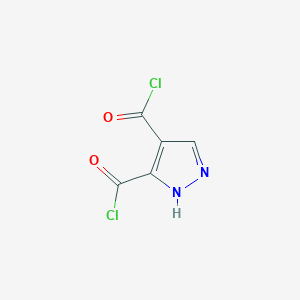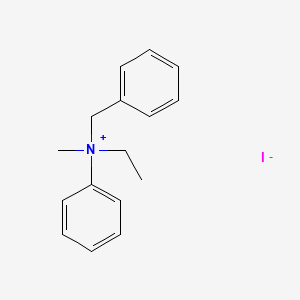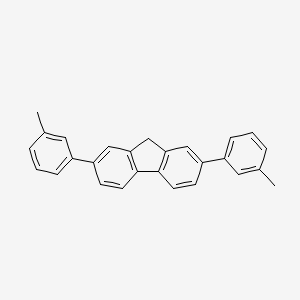
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate is a surfactant compound known for its ability to reduce surface tension in aqueous solutions. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate typically involves the reaction of 2-(2-(2-pentadecoxyethoxy)ethoxy)ethanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and allows for efficient handling of large volumes of reactants and products.
化学反応の分析
Types of Reactions
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ether derivatives, while oxidation reactions can produce sulfonic acids.
科学的研究の応用
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a surfactant in emulsion polymerization.
Biology: In cell lysis buffers and protein extraction protocols.
Medicine: As an excipient in pharmaceutical formulations to enhance the solubility of active ingredients.
Industry: In detergents, personal care products, and as a wetting agent in various formulations.
作用機序
The mechanism of action of Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate involves its ability to reduce surface tension, thereby increasing the solubility of hydrophobic compounds in aqueous solutions. This is achieved through the formation of micelles, which encapsulate hydrophobic molecules and allow them to be dispersed in water.
類似化合物との比較
Similar Compounds
- Sodium 2-(2-dodecoxyethoxy)ethyl sulfate
- Sodium 2-(2-tetradecoxyethoxy)ethyl sulfate
Uniqueness
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate is unique due to its longer hydrophobic chain, which enhances its surfactant properties compared to similar compounds with shorter chains. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
特性
CAS番号 |
25446-79-1 |
|---|---|
分子式 |
C21H43NaO7S |
分子量 |
462.6 g/mol |
IUPAC名 |
sodium;2-[2-(2-pentadecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/C21H44O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-16-17-26-18-19-27-20-21-28-29(22,23)24;/h2-21H2,1H3,(H,22,23,24);/q;+1/p-1 |
InChIキー |
PQDAPBKJLRPIMY-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



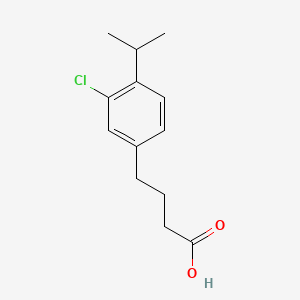


![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
